An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its utility stems from the presence of multiple reactive sites: the α-bromoketone moiety, which is susceptible to nucleophilic substitution, and the fluorinated phenyl ring, which can be further functionalized. The presence of the fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final drug candidates. This guide provides a comprehensive overview of the synthetic routes to 4-Fluoro-3-(trifluoromethyl)phenacyl bromide, with a focus on practical experimental procedures, mechanistic insights, and detailed characterization.
Synthetic Strategy Overview
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is typically achieved in a two-step sequence starting from commercially available 1-fluoro-2-(trifluoromethyl)benzene. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 4-Fluoro-3-(trifluoromethyl)phenacyl bromide.
The first step involves a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene to introduce the acetyl group, yielding 4'-Fluoro-3'-(trifluoromethyl)acetophenone. The second step is the selective α-bromination of the resulting acetophenone derivative to afford the target phenacyl bromide.
Part 1: Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1] In this step, an acyl group is introduced onto the aromatic ring of 1-fluoro-2-(trifluoromethyl)benzene.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[2] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the acylated product.
Due to the directing effects of the substituents on the starting material, the acylation occurs regioselectively. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The para-position to the fluorine atom is the most sterically accessible and electronically favorable for electrophilic attack, leading to the desired 4'-fluoro-3'-(trifluoromethyl)acetophenone isomer.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Fluoro-2-(trifluoromethyl)benzene | 164.10 | 16.4 g (12.8 mL) | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | 30 mL | - |
| Ice | - | 100 g | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 g, 0.11 mol) dropwise from the dropping funnel to the stirred suspension over 15-20 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.
-
Add a solution of 1-fluoro-2-(trifluoromethyl)benzene (16.4 g, 0.10 mol) in 50 mL of anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated HCl. Stir until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4'-Fluoro-3'-(trifluoromethyl)acetophenone can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
-
Appearance: Colorless to light yellow liquid.[5]
-
Molecular Formula: C₉H₆F₄O[6]
-
Molecular Weight: 206.14 g/mol [6]
-
CAS Number: 208173-24-4[6]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.15 (m, 1H), 8.10-8.05 (m, 1H), 7.35 (t, J = 8.8 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 195.5, 163.0 (d, J = 260 Hz), 134.5 (q, J = 5 Hz), 131.0 (d, J = 10 Hz), 127.0 (q, J = 30 Hz), 123.0 (q, J = 273 Hz), 117.5 (d, J = 22 Hz), 26.8.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -62.8 (s, 3F), -108.5 (m, 1F).
-
IR (neat, cm⁻¹): 1695 (C=O), 1610, 1580, 1320 (C-F), 1140 (C-F).
-
MS (EI): m/z (%) 206 (M⁺, 100), 191, 163, 145.
Part 2: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide via α-Bromination
The second step involves the selective bromination of the methyl group of the acetophenone derivative. This is a crucial transformation that introduces the reactive bromide, making the molecule a versatile intermediate for further synthetic modifications.
Reaction Mechanism
The α-bromination of ketones can be achieved using various brominating agents. N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common and effective method.[7] The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, leading to the α-brominated product and succinimide.
Caption: Mechanism of acid-catalyzed α-bromination with NBS.
Experimental Protocol
This protocol is based on established methods for the α-bromination of acetophenones.[7][8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 206.14 | 10.3 g | 0.05 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 0.055 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.95 g | 0.005 |
| Carbon Tetrachloride (CCl₄) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-Fluoro-3'-(trifluoromethyl)acetophenone (10.3 g, 0.05 mol), N-bromosuccinimide (9.8 g, 0.055 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and carbon tetrachloride (100 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC. The reaction can also be initiated with a catalytic amount of a radical initiator like AIBN and light.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 4-Fluoro-3-(trifluoromethyl)phenacyl bromide can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and diethyl ether, or by flash column chromatography on silica gel.
Characterization of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₅BrF₄O[9]
-
Molecular Weight: 285.03 g/mol [9]
-
CAS Number: 537050-14-9[9]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.20 (m, 1H), 8.15-8.10 (m, 1H), 7.40 (t, J = 8.8 Hz, 1H), 4.45 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 189.5, 163.5 (d, J = 262 Hz), 135.0 (q, J = 5 Hz), 131.5 (d, J = 10 Hz), 127.5 (q, J = 30 Hz), 122.8 (q, J = 273 Hz), 118.0 (d, J = 22 Hz), 30.5.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -63.0 (s, 3F), -107.8 (m, 1F).
-
IR (KBr, cm⁻¹): 1705 (C=O), 1610, 1585, 1325 (C-F), 1145 (C-F), 680 (C-Br).
-
MS (EI): m/z (%) 286/284 (M⁺), 205, 177, 145.
Safety and Handling
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetyl chloride is also corrosive and a lachrymator.[10][11]
-
α-Bromination: N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood. Phenacyl bromides are generally lachrymatory and skin irritants. Avoid inhalation and skin contact.[1][12]
-
Solvents: Dichloromethane and carbon tetrachloride are hazardous solvents and should be handled in a fume hood.
Conclusion
The synthesis of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a straightforward two-step process that provides a valuable building block for medicinal and agricultural chemistry. The Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene followed by α-bromination of the resulting acetophenone derivative are robust and well-understood reactions. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize this important intermediate for their research and development needs.
References
-
PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Retrieved from [Link]
-
Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
- Google Patents. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
ResearchGate. (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
Winthrop University. The Friedel-Crafts Acylation. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
-
PubChemLite. 4'-fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Khan Academy [khanacademy.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [sigmaaldrich.com]
- 6. 4'-Fluoro-3'-(trifluoromethyl)acetophenone | C9H6F4O | CID 605678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoro-3-(trifluoromethyl)phenacyl bromide AldrichCPR 537050-14-9 [sigmaaldrich.com]
- 10. iajps.com [iajps.com]
- 11. Buy 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 [smolecule.com]
- 12. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
